Methyl 2-iodosylbenzoate

Descripción general

Descripción

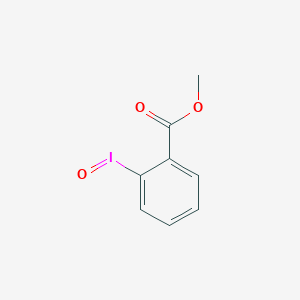

Methyl 2-iodosylbenzoate is an organic compound that belongs to the class of iodobenzoates It is characterized by the presence of an iodine atom attached to the benzene ring and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-iodosylbenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves the reaction of 2-iodobenzoic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Oxidation of Alcohols to Carbonyl Compounds

Methyl 2-iodosylbenzoate demonstrates robust oxidizing capabilities, converting primary and secondary alcohols to aldehydes and ketones, respectively. Key findings include:

-

Acid-Catalyzed Oxidation : In the presence of trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), the compound efficiently oxidizes alcohols under mild conditions .

-

Bis(Trifluoroacetate) Derivative : The derivative PhI(OCOCF₃)₂ , formed by treating this compound with trifluoroacetic anhydride, oxidizes alcohols without requiring additional acid catalysts .

Mechanistic Insight :

The reaction proceeds via ligand exchange at the iodine center, generating an electrophilic iodine species that abstracts a hydride from the alcohol substrate. This is consistent with the general reactivity of hypervalent iodine compounds in hydroxylic solvents or acidic media .

Derivatization Reactions

This compound undergoes functionalization to form stable derivatives:

| Derivative | Reagent Used | Key Property |

|---|---|---|

| Diacetate (8a ) | Acetic anhydride | Stabilized pseudobenziodoxole structure |

| Bis(Trifluoroacetate) | Trifluoroacetic anhydride | Enhanced oxidizing capacity without acid |

Structural Confirmation :

Single-crystal X-ray diffraction of 8a revealed a pseudobenziodoxole geometry with three intramolecular I···O interactions (2.60–2.78 Å), rationalizing its stability . The bis(trifluoroacetate) derivative exhibits equivalency of ester groups in solution, despite asymmetry in the solid state .

Comparative Reactivity of Derivatives

The bis(trifluoroacetate) derivative outperforms the parent compound in substrate scope and reaction efficiency:

| Substrate | Parent Compound (Yield) | Bis(Trifluoroacetate) (Yield) |

|---|---|---|

| Benzyl Alcohol | Moderate | High |

| Cyclohexanol | Moderate | High |

This enhanced reactivity is attributed to the electron-withdrawing trifluoroacetate groups, which increase the electrophilicity of the iodine center .

Reaction with Lewis Acids

In the presence of Lewis acids like Sc(OTf)₃, this compound participates in oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) reactions. For example:

-

Aldehyde Oxidation : Converts benzaldehyde to benzoic acid via a high-spin Fe(III) intermediate .

-

Kinetic Isotope Effect (KIE) : A KIE of 14.1 observed for PhCHO vs. PhCDO oxidation suggests a rate-determining C–H bond cleavage step .

Computational and Spectroscopic Insights

-

Ab Initio Studies : MO calculations (MP2/DZ+d) indicate that ligand-coupling substitution dominates in gas-phase reactions, while solvent effects (modeled via dielectric continuum) significantly lower Sₙ2 barriers .

-

EPR and XAS : Spectroscopic characterization of Co(III)/Co(IV) intermediates in OAT reactions highlights the role of this compound in stabilizing high-valent metal-oxo species .

Stability and Decomposition Pathways

The compound decomposes under prolonged heating or in polar solvents, yielding iodobenzene and benzoic acid derivatives. Stabilization strategies include:

Aplicaciones Científicas De Investigación

Methyl 2-iodosylbenzoate is an organoiodine compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is primarily used for:

- Electrophilic Aromatic Substitution : The compound can introduce various functional groups into aromatic systems, facilitating the synthesis of more complex molecules.

- Oxidation Reactions : It acts as an oxidizing agent, converting alcohols to carbonyl compounds and facilitating the formation of epoxides from alkenes.

Case Study: Synthesis of Functionalized Aromatic Compounds

A study demonstrated the use of this compound in the synthesis of functionalized aromatic compounds through electrophilic aromatic substitution. The results indicated high yields and selectivity, showcasing its efficacy as a synthetic tool in organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological molecules.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. This suggests that the compound may be useful in developing new anticancer agents.

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound derivatives on various cancer cell lines, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Environmental Applications

This compound is also being explored for its potential environmental applications, particularly in:

- Pollutant Degradation : The compound's oxidative properties may be leveraged for the degradation of environmental pollutants, contributing to efforts in environmental remediation.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Electrophilic Aromatic Substitution | High yields and selectivity |

| Medicinal Chemistry | Anticancer Agent Development | Cytotoxic effects on cancer cell lines |

| Environmental Chemistry | Pollutant Degradation | Potential for effective remediation |

Mecanismo De Acción

The mechanism of action of methyl 2-iodosylbenzoate involves its interaction with various molecular targets. The iodine atom can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-iodobenzoate

- Methyl 2-bromobenzoate

- Methyl 2-chlorobenzoate

Uniqueness

Methyl 2-iodosylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical transformations, providing unique opportunities for synthetic applications.

Propiedades

IUPAC Name |

methyl 2-iodosylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPOXMNRKLDHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1I=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.